Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate
Description
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate is a benzoate ester derivative featuring a methoxy group at the 5-position and a trifluoromethanesulfonyl (triflate) group at the 2-position. The triflate group is a highly reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Its synthesis often involves multi-step procedures, including hydrolysis, chlorination, and coupling reactions, as demonstrated in , where similar benzoate derivatives were synthesized using reflux conditions and column chromatography .
Properties
CAS No. |
345924-12-1 |
|---|---|
Molecular Formula |
C10H9F3O6S |
Molecular Weight |
314.24 g/mol |
IUPAC Name |
methyl 5-methoxy-2-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H9F3O6S/c1-17-6-3-4-8(7(5-6)9(14)18-2)19-20(15,16)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
SHBOICISPPWFIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key synthetic step in preparing this compound is the triflation of a hydroxy-substituted methyl benzoate derivative, specifically methyl 5-methoxy-2-hydroxybenzoate, using trifluoromethanesulfonic anhydride (triflic anhydride). This reaction introduces the trifluoromethanesulfonyl group onto the phenolic oxygen, yielding the triflate ester.
Typical Reaction Conditions
- Starting Material: Methyl 5-methoxy-2-hydroxybenzoate (a methyl ester of 5-methoxy-2-hydroxybenzoic acid)
- Reagent: Trifluoromethanesulfonic anhydride (Tf2O)
- Base: Triethylamine or other suitable organic base to scavenge generated acid
- Solvent: Dry dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Low temperature (commonly -78 °C to 0 °C) initially, then allowed to warm to room temperature
- Time: Several hours to overnight stirring to ensure complete conversion
Detailed Procedure
A representative procedure based on analogous triflate synthesis is as follows:
- Preparation of Reaction Mixture: Dissolve methyl 5-methoxy-2-hydroxybenzoate in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to approximately -78 °C using a dry ice/acetone bath.
- Addition of Base: Add triethylamine slowly to the cooled solution to neutralize the triflic acid generated during the reaction.
- Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution at -78 °C.
- Reaction Progress: Maintain the reaction temperature below -40 °C for several hours, then allow the mixture to warm to room temperature and stir overnight to ensure completion.
- Work-up: Quench the reaction by adding water, extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash chromatography, typically using hexane/ethyl acetate mixtures, to isolate this compound as a white solid.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Methyl 5-methoxy-2-hydroxybenzoate |
| Reagent | Trifluoromethanesulfonic anhydride (Tf2O) |
| Base | Triethylamine |
| Solvent | Dry dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C initially, then room temperature |
| Reaction Time | 3 hours at low temperature, overnight at room temp |
| Work-up | Water quench, organic extraction, drying, concentration |
| Purification | Flash chromatography (hexane/ethyl acetate) |
| Yield | Typically moderate to good (exact yield varies) |
| Physical State | White solid |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.
Reduction: The primary product is 5-methoxy-2-hydroxybenzyl alcohol.
Oxidation: The primary product is 5-methoxy-2-hydroxybenzoic acid.
Scientific Research Applications
Potential Applications
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate has potential applications in various fields:
- Medicinal Chemistry: It can serve as a lead compound in drug discovery for developing new therapeutic agents due to its unique structure.
- Materials Science: The trifluoromethanesulfonyl group can enhance the reactivity of compounds, making them suitable for various applications in materials science.
Structural Comparison
This compound shares structural similarities with other compounds containing methoxy and sulfonyl groups. Its unique combination of methoxy and trifluoromethanesulfonyl functionalities may enhance its reactivity and biological activity compared to similar compounds.
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl 2-methoxy-5-(methylsulfonyl)benzoate | Methoxy and methylsulfonyl groups | Lacks trifluoromethyl functionality |
| Methyl 4-methoxybenzoate | Simple methoxy substitution on benzoate | No sulfonyl or trifluoromethyl groups |
| Trifluoromethyl benzenesulfonamide | Contains trifluoromethyl and sulfonamide functionality | Different functional group leading to varied reactivity |
| Methyl 2-(trifluoromethylsulfonyl)benzoate | Trifluoromethylsulfonyl but lacks methoxy group | Unique combination of methoxy and sulfonyl groups |
Trifluoromethyl Group in Pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate largely depends on its reactivity due to the triflate group. The triflate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. In biological systems, the compound may interact with enzymes and proteins, altering their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Challenges
- Stability Issues : The triflate group’s sensitivity to moisture limits its shelf life compared to sulfamoyl or methoxy derivatives, requiring specialized storage conditions .
Biological Activity
Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate is a compound characterized by the presence of a trifluoromethanesulfonyl group, which enhances its chemical reactivity and potential biological activity. This article explores its biological properties, including its pharmacological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃F₃O₅S. The compound features a methoxy group and a benzoate moiety, with the trifluoromethanesulfonyl group contributing to its unique reactivity profile. This combination of functional groups may influence its biological activities significantly.
Pharmacological Activities
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate interactions with biological targets. The following table summarizes some key pharmacological activities associated with similar compounds:
| Activity | Description |
|---|---|
| Anticancer | Trifluoromethyl-containing compounds have shown improved potency in inhibiting cancer cell growth. |
| Antimicrobial | Certain derivatives exhibit significant antibacterial and antifungal properties. |
| Neuroprotective | Some studies suggest neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. |
| Immunosuppressive | Compounds with similar structures have been noted for their immunosuppressive activities. |
- Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups can enhance binding affinity to target enzymes, leading to increased inhibition rates. For example, the presence of a trifluoromethyl group has been shown to improve the potency of inhibitors targeting serotonin uptake by up to six times compared to non-fluorinated analogs .
- Modulation of Cellular Signaling : These compounds may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation. This is particularly relevant in cancer therapeutics where modulation of such pathways can lead to enhanced therapeutic efficacy.
- Antioxidant Properties : Some studies indicate that trifluoromethyl-containing compounds can exhibit antioxidant properties, reducing oxidative stress within cells and thereby providing protective effects against various diseases .
Case Studies
- Anticancer Activity : A study involving compounds similar to this compound demonstrated significant anticancer activity against multiple myeloma cells when used in combination with other treatments, highlighting its potential as an adjunct therapy in cancer treatment .
- Neuroprotection : Research has shown that certain derivatives can reduce neurotoxicity induced by reactive oxygen species (ROS), suggesting a protective role in neurodegenerative conditions such as Alzheimer's disease .
- Antimicrobial Efficacy : A comparative study revealed that derivatives with trifluoromethyl groups exhibited potent antibacterial activity against strains of Staphylococcus aureus, indicating their potential use in treating bacterial infections .
Q & A
Q. What are the key considerations for synthesizing Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate, and what methodologies are commonly employed?
Synthesis typically involves trifluoromethanesulfonylation of a phenolic precursor. For example, a similar compound, 3-Methoxyphenyl trifluoromethanesulfonate, is prepared via nucleophilic substitution using triflic anhydride under controlled conditions (e.g., anhydrous solvents, low temperatures) . The methoxy and ester groups must be protected during synthesis to avoid side reactions. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can the purity of this compound be reliably assessed, and what analytical techniques are recommended?
High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is standard, as noted for structurally related sulfonamide and trifluoromethylated benzoates . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while H/C NMR resolves regiochemical integrity, particularly verifying the triflate group’s presence at the ortho-position relative to the methoxy group .
Q. What storage conditions are optimal to maintain stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the triflate group. Avoid moisture, as trifluoromethanesulfonate esters are prone to hydrolysis under acidic or humid conditions . For long-term storage, lyophilization is advised for hygroscopic derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the triflate group in cross-coupling reactions?
The triflate group acts as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its strong electron-withdrawing effect, which polarizes the C–O bond. Kinetic studies suggest that steric hindrance from the methoxy and ester groups may slow transmetallation steps, requiring optimized ligands (e.g., SPhos or Xantphos) and elevated temperatures (80–100°C) . Contrasting yields in literature (e.g., 60–85%) often stem from trace moisture or inadequate catalyst activation .
Q. How can competing side reactions during nucleophilic substitution be mitigated?
Competing hydrolysis of the triflate group is a major challenge. Anhydrous solvents (e.g., THF, DMF), molecular sieves, and non-nucleophilic bases (e.g., CsCO) suppress water-mediated degradation. For example, in the synthesis of Methyl 4-fluoro-2-(pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, strict exclusion of moisture and use of Schlenk techniques improved yields by 20% .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in H NMR chemical shifts (e.g., methoxy vs. triflate signals) often arise from solvent effects or impurities. Deuterated DMSO or CDCl should be used for consistency. Cross-validation with 2D NMR (HSQC, HMBC) clarifies ambiguous assignments, particularly for overlapping aromatic protons . For example, the methoxy signal at δ 3.85–3.90 ppm in CDCl shifts upfield in DMSO-d due to hydrogen bonding .
Q. How is this compound utilized in the synthesis of bioactive molecules or materials?
It serves as a key intermediate in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. For instance, derivatives of Methyl 2-methoxy-5-(methylsulfonyl)benzoate are precursors to triflusulfuron methyl, a herbicide . The triflate group enables late-stage functionalization, such as introducing fluorinated or heteroaromatic moieties via cross-coupling .
Methodological Considerations Table
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
